1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound with the molecular formula C8H12O3. It is a bicyclic structure that incorporates a hydroxymethyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several routes. One efficient method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This approach allows for the derivatization of the bicyclo[2.1.1]hexane system with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods for this compound are still under exploration, with ongoing research focusing on optimizing reaction conditions and scalability.
Chemical Reactions Analysis
1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The hydroxymethyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic structure with different reactivity and applications.
Bicyclo[3.1.1]heptane: Similar in structure but with variations in chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research applications.
Properties
CAS No. |
2764022-35-5 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.